

# An In-depth Technical Guide to 2-Amino-4-fluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Amino-4-fluorobenzoic acid

Cat. No.: B020687

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CAS Number: 446-32-2 Synonyms: 4-Fluoroanthranilic acid

This technical guide provides a comprehensive overview of **2-Amino-4-fluorobenzoic acid**, a key fluorinated building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, applications, and safety.

## Physicochemical Properties

**2-Amino-4-fluorobenzoic acid** is a stable, crystalline solid at room temperature. The strategic placement of the fluorine atom, amino group, and carboxylic acid on the benzene ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[\[1\]](#)

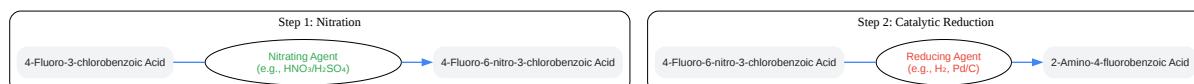
Property	Value	Source(s)
CAS Number	446-32-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	155.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white or green powder/crystal	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	192-196 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	~318.1 °C (estimated)	<a href="#">[5]</a>
Density	~1.4 g/cm <sup>3</sup> (estimated)	<a href="#">[5]</a>
pKa	4.88 ± 0.10 (Predicted)	<a href="#">[7]</a>
LogP	1.78	<a href="#">[5]</a>
Solubility	Soluble in Methanol	<a href="#">[7]</a> <a href="#">[8]</a>

## Synthesis and Manufacturing Process

**2-Amino-4-fluorobenzoic acid** is typically synthesized through a multi-step process. A common and industrially viable route involves the nitration of a fluorinated aromatic precursor followed by the reduction of the nitro group to an amine.

One established method starts from a 4-fluorohalogenobenzoic acid, such as 3-chloro-4-fluorobenzoic acid.[\[9\]](#)[\[10\]](#) This process involves two main transformations:

- Nitration: The starting material is nitrated to introduce a nitro group at the 2-position, ortho to the carboxylic acid.
- Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid intermediate is then catalytically reduced to yield the final product, **2-Amino-4-fluorobenzoic acid**.[\[9\]](#)



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*A generalized workflow for the synthesis of **2-Amino-4-fluorobenzoic acid**.*

## Experimental Protocols

Protocol: Synthesis from 3-chloro-4-fluoro-6-nitrobenzoic acid[9]

This protocol is based on the catalytic reduction step described in Japanese Patent JPH0586000A.

- Materials:
  - 3-chloro-4-fluoro-6-nitrobenzoic acid
  - Triethylamine
  - 2 wt% Palladium on activated carbon (Pd/C) catalyst
  - Methanol
  - Hydrogen gas ( $\text{H}_2$ )
  - Chloroform
  - Toluene
- Procedure:
  - A pressure-resistant glass reactor is charged with 3.0 g of 3-chloro-4-fluoro-6-nitrobenzoic acid, 1.5 g of triethylamine, 0.3 g of 2 wt% Pd/C catalyst, and 50 ml of methanol.

- The reactor is sealed and hydrogen gas is introduced to a pressure of 2 to 5 kg/cm<sup>2</sup>.
- The mixture is stirred and heated at a temperature of 60 to 100 °C for 6 hours.
- After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration.
- The methanol is distilled off from the filtrate, and the resulting residue is dissolved in chloroform.
- The chloroform solution is washed with water.
- The chloroform is distilled off to yield the crude crystalline product.
- The crude product can be further purified by recrystallization from toluene to obtain **2-Amino-4-fluorobenzoic acid** with high purity (LC purity 99.2% reported).[9]

## Spectroscopic Characterization

A complete, peer-reviewed, and fully assigned spectroscopic dataset for **2-Amino-4-fluorobenzoic acid** is not readily available in the surveyed literature. The following data is based on information from chemical databases and spectral predictions derived from closely related analogs.

**Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum is expected to show a molecular ion ( $M^+$ ) peak at  $m/z = 155$ , corresponding to the molecular weight of the compound. Key fragmentation patterns for aminobenzoic acids typically involve the loss of hydroxyl ( $\cdot OH$ , M-17) and carboxyl ( $\cdot COOH$ , M-45) radicals from the carboxylic acid group.[11]

- $m/z = 155$ : Molecular ion  $[C_7H_6FNO_2]^{+\bullet}$
- $m/z = 138$ : Loss of  $\cdot OH$
- $m/z = 110$ : Loss of  $\cdot COOH$

**Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500 - 3300	N-H stretching	Primary Amine (-NH <sub>2</sub> )
3300 - 2500	O-H stretching (broad)	Carboxylic Acid (-COOH)
~1700 - 1680	C=O stretching	Carboxylic Acid (-COOH)
~1620 - 1580	N-H bending	Primary Amine (-NH <sub>2</sub> )
~1600 - 1450	C=C stretching	Aromatic Ring
~1300 - 1200	C-O stretching	Carboxylic Acid (-COOH)
~1250 - 1100	C-N stretching	Aromatic Amine
~1150 - 1000	C-F stretching	Aryl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR data is valuable for structural confirmation. Chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.

- <sup>1</sup>H NMR: The spectrum is expected to show three distinct signals in the aromatic region for the protons on the benzene ring, in addition to broad, exchangeable signals for the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) protons. The coupling patterns will be complex due to both H-H and H-F coupling.
- <sup>13</sup>C NMR: Seven distinct carbon signals are expected. The fluorine substitution will result in C-F coupling, splitting the signals of nearby carbons. The carbonyl carbon of the carboxylic acid will appear furthest downfield (~168-170 ppm).
- <sup>19</sup>F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoroaromatic compound.

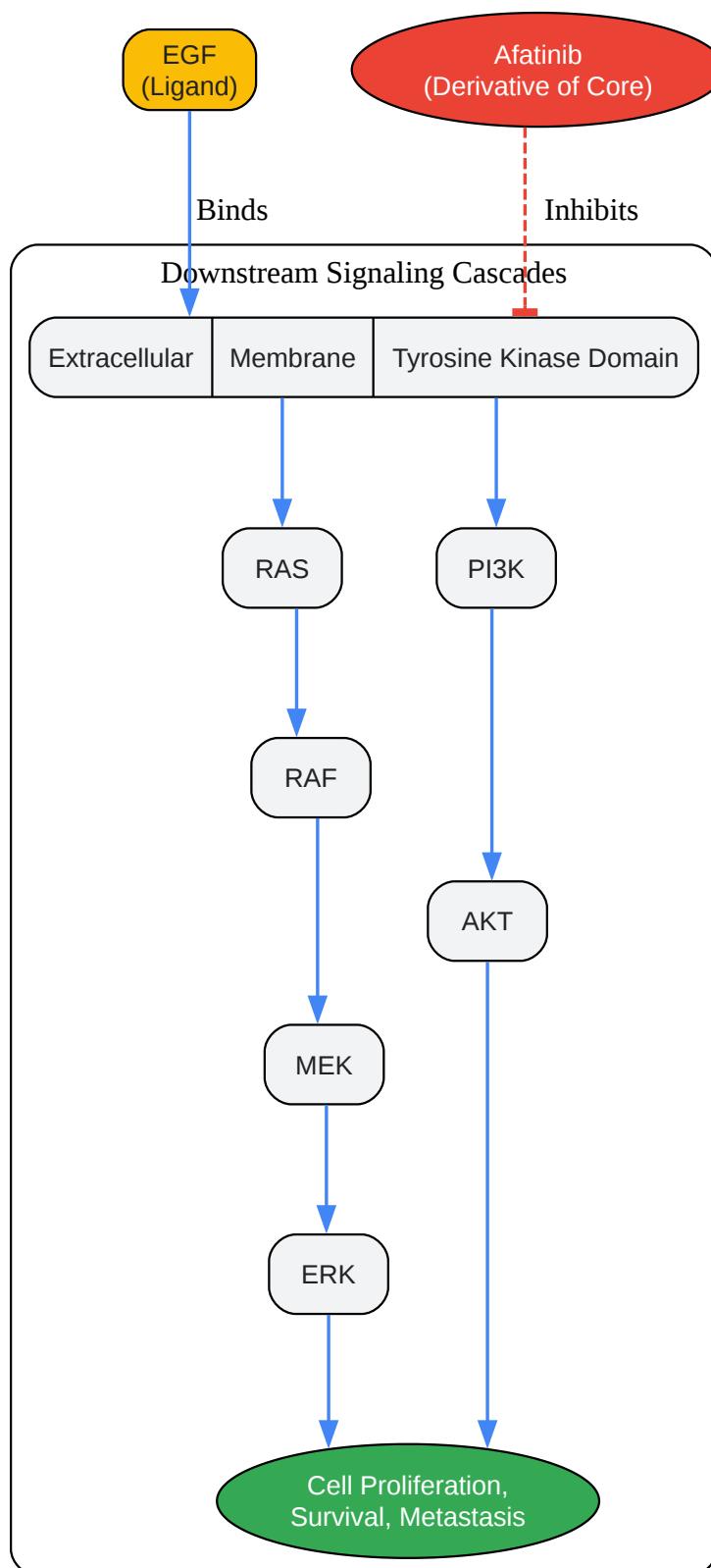
## Applications in Research and Development

**2-Amino-4-fluorobenzoic acid** is a crucial building block, primarily in the pharmaceutical industry, due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[\[1\]](#)

- Pharmaceutical Intermediates: It is a key starting material in the multi-step synthesis of several targeted cancer therapies.[12]
  - Afatinib: Used to prepare this potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[12]
  - Dacomitinib: A recognized building block for this irreversible EGFR inhibitor, used to treat non-small cell lung cancer (NSCLC).[2]
- Heterocyclic Chemistry: Its bifunctional nature (amine and carboxylic acid) makes it an ideal precursor for constructing heterocyclic systems like quinazolinones, which are privileged structures in medicinal chemistry.[2]
- Peptide Synthesis: It is used as an unnatural aromatic amino acid in peptide synthesis to introduce novel structural or functional properties into peptides.[6]
- Aryne Precursor: In organic synthesis, it can serve as a precursor to the highly reactive intermediate 4-fluorobenzyne.[6]
- Agrochemicals and Materials Science: The compound also finds utility in the development of new agrochemicals and as a monomer for specialty polymers, where the fluorine atom can impart enhanced thermal stability and chemical resistance.[1]

## Role in EGFR Signaling Pathway Inhibition

Derivatives of **2-Amino-4-fluorobenzoic acid**, like Afatinib, function by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Afatinib irreversibly binds to the kinase domain of EGFR, blocking its activity and shutting down these oncogenic pathways.



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*Inhibition of the EGFR signaling pathway by Afatinib.*

## Analytical Methods

The purity of **2-Amino-4-fluorobenzoic acid** is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Titration can also be used to determine assay.[\[6\]](#)[\[8\]](#)

General HPLC Method: While a specific validated method is not detailed in the literature, a general approach based on methods for related aminobenzoic acid isomers would involve:

- Technique: Reversed-phase HPLC.
- Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjustment) and an organic modifier like acetonitrile or methanol.
- Detection: UV detector, likely in the range of 254-310 nm.
- Analysis: Purity is determined by the area percentage of the main peak.

## Safety and Handling

**2-Amino-4-fluorobenzoic acid** is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Eye Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Data sourced from[\[2\]](#)

[\[4\]](#)

## Recommended Handling Procedures:

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.
  - Skin: Wash off with soap and plenty of water.
  - Inhalation: Move the person to fresh air.
  - Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

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